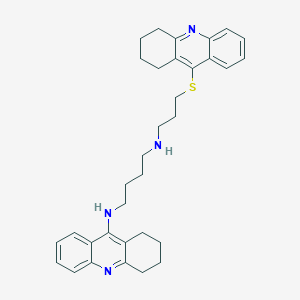![molecular formula C18H22N4O B10791790 cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate](/img/structure/B10791790.png)
cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their coupling. Common synthetic methods include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
Formation of Pyridazine Ring: This often involves the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The pyrrolidine and pyridazine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Scientific Research Applications
cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazine-3-carboxylic acid.
Uniqueness
cis-2-[6-(4-Methoxy-phenyl)-pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole p-Toluenesulfonate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(3aR,6aS)-5-[6-(4-methoxyphenyl)pyridazin-3-yl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H22N4O/c1-21-9-14-11-22(12-15(14)10-21)18-8-7-17(19-20-18)13-3-5-16(23-2)6-4-13/h3-8,14-15H,9-12H2,1-2H3/t14-,15+ |
InChI Key |
JCUKEQPYBPPUKU-GASCZTMLSA-N |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B10791710.png)
![N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide](/img/structure/B10791715.png)
![1,4-bis[3-(1,2,3,4-Tetrahydroacridin-9-yl)aminopropyl]piperazine](/img/structure/B10791723.png)

![N'-ethyl-N-(1,2,3,4-tetrahydroacridin-9-yl)-N'-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]butane-1,4-diamine](/img/structure/B10791738.png)
![1,3-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}benzene](/img/structure/B10791741.png)
![2,6-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}pyridine](/img/structure/B10791743.png)
![3,4-bis{[(1,2,3,4-Tetrahydroacridin-9-yl)amino]ethyl}furan](/img/structure/B10791751.png)
![cis-5-[6-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-pyridazin-3-yl]-1H-indole Bis-p-toluenesulfonate](/img/structure/B10791767.png)
![4-Chloro-N-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazolyl][4-(1,2,3,4-tetrahydroacridin-9-ylamino)butylamino]methylene}benzenesulfonamide](/img/structure/B10791775.png)
![cis-2-Methyl-5-(6-(3-methylphenyl)pyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791778.png)
![(S)-1-((5aR,6S)-1-(4-Fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)-1-(thiophen-3-yl)ethanol](/img/structure/B10791788.png)
![cis-2-[6-(3,5-(Dimethylphenyl)pyridazin-3-yl]-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B10791796.png)
![(R)-2-((5aR,6S)-1-(4-Fluorophenyl)-5a-methyl-5,5a,6,7,8,9-hexahydroimidazo[1,5-b]isoquinolin-6-yl)-4-methylpentan-2-ol](/img/structure/B10791800.png)
